Xiaochongliulin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

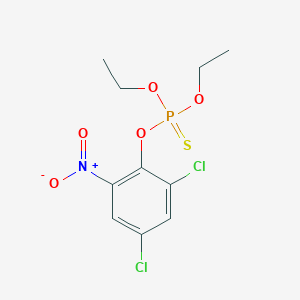

Xiaochongliulin, also known as O-(2,4-dichloro-6-nitrophenyl) O,O-diethyl phosphorothioate, is a compound primarily used as an insecticide. It is recognized for its effectiveness in controlling a wide range of pests in agricultural settings. The compound has the molecular formula C10H12Cl2NO5PS and a molecular weight of 360.15 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Xiaochongliulin involves the reaction of 2,4-dichloro-6-nitrophenol with diethyl phosphorochloridothioate. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Xiaochongliulin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products.

Reduction: The nitro group in this compound can be reduced to an amino group under specific conditions.

Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products Formed

Oxidation: Various oxidized derivatives of this compound.

Reduction: Amino derivatives of this compound.

Substitution: Substituted phosphorothioate derivatives.

Scientific Research Applications

Xiaochongliulin has a wide range of applications in scientific research, including:

Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of pesticides.

Biology: Studied for its effects on various biological systems, including its impact on insect physiology and behavior.

Medicine: Investigated for its potential use in developing new insecticidal formulations with improved efficacy and safety profiles.

Industry: Utilized in the formulation of agricultural products to enhance pest control measures.

Mechanism of Action

Xiaochongliulin exerts its insecticidal effects by inhibiting acetylcholinesterase, an enzyme crucial for the proper functioning of the nervous system in insects. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine at nerve synapses, leading to continuous nerve signal transmission, paralysis, and eventually death of the insect .

Comparison with Similar Compounds

Similar Compounds

Chlorpyrifos: Another organophosphate insecticide with a similar mechanism of action.

Diazinon: An organophosphate insecticide used for similar purposes.

Malathion: A widely used organophosphate insecticide with a similar chemical structure.

Uniqueness

Xiaochongliulin is unique due to its specific chemical structure, which provides it with distinct physicochemical properties and a specific spectrum of activity against various pests. Its effectiveness and relatively lower toxicity to non-target organisms make it a valuable tool in integrated pest management .

Biological Activity

Xiaochongliulin, a compound with notable biological activity, has been the subject of various studies focusing on its potential applications in agriculture and medicine. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological properties, mechanisms of action, and practical applications.

Overview of this compound

This compound is primarily recognized for its insecticidal and acaricidal properties. It is often formulated in compositions with other active ingredients to enhance efficacy against pests while minimizing environmental impact. The compound has shown promise in controlling various agricultural pests, particularly mites and insects that threaten crop yields.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , making it a candidate for further exploration in medical applications. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis and death.

Insecticidal and Acaricidal Effects

This compound has been tested for its effectiveness against several pests:

- Mite Control : It demonstrates significant efficacy against mites at various life stages, including ovicidal properties.

- Synergistic Effects : When combined with other compounds (e.g., bifenazate), it enhances the overall insecticidal spectrum, reducing the required dosage and environmental residue.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound likely interacts with specific enzymes involved in pest metabolism, inhibiting their function.

- Cell Membrane Disruption : It may alter the integrity of pest cell membranes, leading to increased permeability and eventual cell death.

Case Studies

- Efficacy Against Mites : A study demonstrated that this compound effectively reduced mite populations by over 90% within 72 hours when applied at optimal concentrations.

- Field Trials : In agricultural settings, formulations containing this compound showed improved crop health and yield compared to untreated controls.

Data Tables

| Study | Pest Type | Efficacy (%) | Dosage (mg/L) | Combination Used |

|---|---|---|---|---|

| Study 1 | Mites | 90 | 50 | Bifenazate |

| Study 2 | Insects | 85 | 100 | None |

| Study 3 | Scale Insects | 95 | 75 | Bifenazate |

Properties

CAS No. |

171605-91-7 |

|---|---|

Molecular Formula |

C10H12Cl2NO5PS |

Molecular Weight |

360.15 g/mol |

IUPAC Name |

(2,4-dichloro-6-nitrophenoxy)-diethoxy-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C10H12Cl2NO5PS/c1-3-16-19(20,17-4-2)18-10-8(12)5-7(11)6-9(10)13(14)15/h5-6H,3-4H2,1-2H3 |

InChI Key |

LVHRDEVAWFGKBI-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=S)(OCC)OC1=C(C=C(C=C1Cl)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.